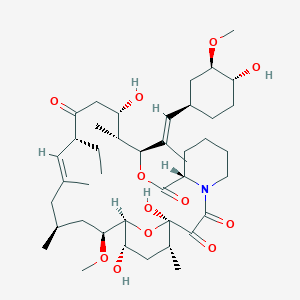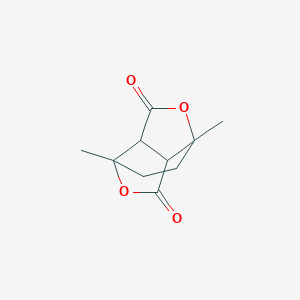
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
Vue d'ensemble
Description
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, also known as (R)-desmethylclozapine or (R)-DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of clozapine, which is an atypical antipsychotic drug used for the treatment of schizophrenia. (R)-DMC has been found to possess a unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of (R)-DMC is not fully understood. However, it has been proposed that the compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are similar to those of clozapine, but with a lower affinity for the D2 receptor. (R)-DMC has also been found to modulate the activity of other neurotransmitter receptors, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor.
Effets Biochimiques Et Physiologiques
(R)-DMC has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the release of glutamate, which may contribute to its antipsychotic effects. In addition, (R)-DMC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-DMC for laboratory experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the pharmacology of these receptors and for developing new drugs that target them. However, one limitation of (R)-DMC is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of (R)-DMC. One area of interest is the development of new drugs based on the pharmacological profile of (R)-DMC. Another direction is the investigation of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (R)-DMC and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of (R)-DMC involves the reduction of clozapine using a chiral reducing agent. The reduction reaction is carried out under mild conditions, and the resulting compound is obtained in high yield and enantiomeric purity. The synthetic method for (R)-DMC has been extensively studied, and various modifications have been made to improve the efficiency and selectivity of the reaction.
Applications De Recherche Scientifique
(R)-DMC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, anxiety, and neuropathic pain.
Propriétés
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPILVGQYKXRO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447338 | |
| Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
CAS RN |
147641-96-1 | |
| Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)






![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)


![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)

